molecular formula C31H30O8 B12370651 schiarisanrin D

schiarisanrin D

Cat. No.: B12370651
M. Wt: 530.6 g/mol
InChI Key: ACFUZZGYRLQTDI-VNUPLTAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Schiarisanrin D is a homolignan compound isolated from the plant Schizandra arisanensis . It belongs to a class of natural products known for their diverse biological activities. This compound has garnered interest due to its unique chemical structure and potential therapeutic applications.

Chemical Reactions Analysis

Schiarisanrin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

Schiarisanrin D has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying the reactivity and properties of homolignans. In biology and medicine, this compound has shown promise in protecting insulin-secreting cells from cytokine-mediated cytotoxicity . It also exhibits anti-inflammatory and antioxidant properties, making it a candidate for further research in the treatment of inflammatory diseases and oxidative stress-related conditions .

Mechanism of Action

The mechanism of action of schiarisanrin D involves its interaction with various molecular targets and pathways. It has been shown to suppress stress-activated protein kinase/c-Jun NH2-terminal kinase activity, which plays a role in cytokine-mediated cell death and apoptosis . Additionally, this compound provides insulinotropic effects, reactivating insulin exocytosis in cytokine-treated cells . These actions contribute to its protective effects against β cell death and dysfunction.

Properties

Molecular Formula

C31H30O8

Molecular Weight

530.6 g/mol

IUPAC Name

[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C31H30O8/c1-17-12-20-13-22(34-3)28(35-4)30(33)31(20)15-36-29-25(31)21(14-23-27(29)38-16-37-23)26(18(17)2)39-24(32)11-10-19-8-6-5-7-9-19/h5-11,13-14,17-18,26H,12,15-16H2,1-4H3/b11-10+/t17-,18-,26-,31+/m1/s1

InChI Key

ACFUZZGYRLQTDI-VNUPLTAFSA-N

Isomeric SMILES

C[C@@H]1CC2=CC(=C(C(=O)[C@@]23COC4=C3C(=CC5=C4OCO5)[C@@H]([C@@H]1C)OC(=O)/C=C/C6=CC=CC=C6)OC)OC

Canonical SMILES

CC1CC2=CC(=C(C(=O)C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C=CC6=CC=CC=C6)OC)OC

Origin of Product

United States

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